N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a carboxamide group at the 6th position of the benzodioxine ring. Benzodioxines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-14-6-4-2-1-3-5-7-14)13-8-9-15-16(12-13)21-11-10-20-15/h8-9,12,14H,1-7,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPOPLDYGULAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The starting material, 1,2-dihydroxybenzene, undergoes a ring-closing metathesis reaction using a nitro-Grela catalyst to form the 1,4-benzodioxine ring.
Introduction of the Cyclooctyl Group: The benzodioxine intermediate is then reacted with cyclooctylamine under suitable conditions to introduce the cyclooctyl group at the nitrogen atom.
Carboxamide Formation: Finally, the carboxamide group is introduced at the 6th position of the benzodioxine ring through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzodioxine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxine ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzodioxine derivatives with various functional groups.
Scientific Research Applications
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar biological activities.
2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Lacks the cyclooctyl group but shares the benzodioxine core structure.
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Similar structure with the carboxamide group at the 2nd position.
Uniqueness
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of the cyclooctyl group, which may confer distinct biological properties and enhance its interaction with specific molecular targets. This structural feature differentiates it from other benzodioxine derivatives and may contribute to its potential therapeutic applications.
Biological Activity
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxine ring system fused with a cyclooctyl group and a carboxamide functional group. This unique structure contributes to its biological activity and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can bind to the active site of certain enzymes, inhibiting their function and affecting metabolic processes.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways involved in mood regulation and pain perception.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anti-inflammatory Activity : A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes in vitro. This inhibition resulted in reduced prostaglandin synthesis, suggesting potential use in treating inflammatory conditions.
- Anticancer Properties : In vitro experiments conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of intrinsic pathways. This finding highlights its potential as a therapeutic agent in oncology.
- Neuroprotective Effects : Research indicated that this compound could modulate neurotransmitter receptor activity, providing neuroprotective benefits in models of neurodegeneration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
